Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Description
Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a boronate ester derivative featuring a pyridine core substituted with a carbamate group at the 2-position and a pinacol boronate ester at the 5-position. Its molecular formula is C₁₃H₁₉BN₂O₄, with a molecular weight of 278.12 g/mol (CAS: 1073372-02-7) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester group, enabling the formation of carbon-carbon bonds in synthetic organic chemistry . The carbamate moiety (methyl ester) contributes to its stability and solubility in organic solvents, making it a versatile intermediate in pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15-8-9)16-11(17)18-5/h6-8H,1-5H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYHEIDRTYYVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590389 | |
| Record name | Methyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-02-7 | |
| Record name | Methyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1073372-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The boronate ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions. For instance, it can interact with serine hydrolases, where the boronate ester mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can be useful in probing protein structure and dynamics.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of signaling proteins and subsequent changes in gene expression. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and metabolic flux. These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronate ester group can react with nucleophilic residues in enzymes, such as serine or threonine, leading to enzyme inhibition. This interaction can be reversible, allowing for the study of dynamic biochemical processes. Additionally, the compound can bind to DNA or RNA, potentially affecting gene expression by altering the transcriptional or translational machinery. These molecular interactions underpin the compound’s effects on cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential cumulative impacts on cell viability and metabolism. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse outcomes. At higher doses, the compound may induce toxic effects, such as organ damage or systemic toxicity, which can limit its therapeutic potential. Threshold effects have been observed, where a specific dose range is required to achieve the desired biochemical effects without causing harm to the animal. These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic transformations can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and for developing strategies to mitigate any negative impacts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transport proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it can exert its biochemical effects. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus to interact with DNA or RNA, or to the mitochondria to affect metabolic processes. The subcellular localization can also influence the compound’s stability and degradation, as different cellular environments may have varying conditions that affect its chemical properties. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and for optimizing its use in biochemical research.
Biological Activity
Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings based on diverse sources.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 263.10 g/mol. The compound is characterized by its high purity levels typically exceeding 98% in commercial preparations.
Inhibitory Effects on Kinases
Recent studies have highlighted the compound's potential as an inhibitor of critical kinases involved in various cellular processes. For instance:
- GSK-3β Inhibition : Research indicates that derivatives of pyridine with similar structural motifs exhibit inhibitory activity against GSK-3β with IC values ranging from 10 to 1314 nM. Compounds with specific substituents showed enhanced potency .
- Cytotoxicity Studies : Evaluations in cell lines such as HT-22 and BV-2 demonstrated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In models of inflammation induced by lipopolysaccharides (LPS), it was found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
In a controlled study, methyl carbamate derivatives were tested for their ability to inhibit pro-inflammatory cytokine production in macrophages stimulated with LPS. The results indicated that compounds similar to this compound significantly reduced TNF-alpha and IL-6 levels compared to untreated controls.
| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 45 | 50 |
| Compound B | 60 | 65 |
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of similar compounds in neurodegenerative disease models. The findings suggested that these compounds could enhance neuronal survival under oxidative stress conditions.
Scientific Research Applications
The compound features a methyl carbamate group attached to a pyridine ring that is further substituted with a boron-containing dioxaborolane. This configuration enhances its solubility and reactivity in various chemical environments.
Synthetic Chemistry
Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate serves as a versatile intermediate in synthetic organic chemistry. Its boron moiety allows for various transformations including:
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules .
- Functionalization of Aromatic Compounds : The presence of the pyridine ring enables electrophilic substitution reactions, allowing for the introduction of various functional groups into aromatic systems.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential pharmacological activities. Specifically:
- Anticancer Activity : Some studies have suggested that compounds with similar structures can inhibit tumor growth by interfering with specific metabolic pathways .
- Neuroprotective Effects : The modulation of neurotransmitter systems through derivatives may offer therapeutic avenues for neurodegenerative diseases .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can act as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties due to the incorporation of boron into polymer matrices.
- Nanotechnology : The compound's ability to form stable complexes with metal ions makes it useful in the development of nanomaterials for catalysis and drug delivery systems .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various carbamate derivatives. Researchers synthesized several compounds based on this compound and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis in cancer cells.
Case Study 2: Neuroprotective Mechanisms
In another investigation focusing on neuroprotection, researchers examined the effects of this compound on glutamate-induced neurotoxicity in neuronal cultures. The study demonstrated that the compound effectively reduced oxidative stress markers and improved cell viability under excitotoxic conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate with structurally analogous boronate esters:
Key Comparative Insights:
Substituent Effects on Reactivity :
- The methyl carbamate in the target compound provides a balance between electronic withdrawal (activating the boronate for cross-coupling) and steric accessibility .
- Benzyl carbamate derivatives exhibit increased lipophilicity but are prone to faster hydrolysis due to the electron-rich benzyl group .
- tert-Butyl carbamates offer superior hydrolytic stability due to steric hindrance, making them suitable for prolonged storage or harsh reaction conditions .
Synthetic Utility :
- All compounds are employed in Suzuki-Miyaura reactions , but their reactivity varies. For example, the tert-butyl derivative’s steric bulk may slow transmetallation steps, whereas the formimidamide analog’s electron-withdrawing nature accelerates reactivity .
Physicochemical Properties :
- Molecular Weight : Benzyl derivatives (e.g., 354.2 g/mol) are heavier due to the aromatic substituent, impacting solubility in polar solvents .
- Stability : Boronate esters with bulky groups (e.g., tert-butyl) resist hydrolysis better than methyl or benzyl analogs, as confirmed by their use in anhydrous cross-coupling protocols .
Preparation Methods
Formation of the Pyridine Core with Boronic Ester Substitution
- Starting materials: Halogenated pyridine derivatives (commonly 2- or 5-halopyridines).
- Borylation reaction: Introduction of the dioxaborolane group is achieved through palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.
- Catalysts: Pd-based catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands (e.g., XPhos) are employed.
- Reaction conditions: Typically conducted under inert atmosphere (argon or nitrogen), in solvents like dioxane or toluene, at temperatures ranging from 80 to 100 °C.
- Yields: Vary depending on the halogen precursor; bromo-substituted pyridines generally afford higher yields (~60-65%) compared to chloro-substituted (~30-35%).
Introduction of the Methyl Carbamate Group
- Method: The carbamate group is introduced by reacting the amino-substituted pyridine intermediate with methyl chloroformate or methyl isocyanate.
- Conditions: The reaction is typically performed in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
- Alternative: Protection of the amino group as a carbamate can also be achieved using di-tert-butyl dicarbonate (Boc anhydride) followed by methylation steps if needed.
Purification and Characterization
- Purification: Column chromatography or recrystallization to isolate the pure product.
- Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, and HPLC for purity (>95%).
Detailed Reaction Conditions and Data Table
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ or Pd(OAc)₂ + XPhos | Dioxane, Toluene | 80–100 | 32–65 | Higher yield with bromo-pyridine precursors |
| 2 | Carbamate Formation | Methyl chloroformate, Triethylamine | DCM, THF | 0–25 | 70–85 | Base neutralizes HCl byproduct |
| 3 | Purification | Silica gel chromatography | - | Room temp | - | Ensures >95% purity |
Research Findings and Optimization Strategies
- Catalyst system optimization: Pd(OAc)₂ with XPhos ligand improves catalytic efficiency and yield, especially for sterically hindered substrates.
- Base selection: CsF or K₂CO₃ bases stabilize boronate intermediates during cross-coupling steps.
- Solvent effects: Mixed solvent systems (e.g., toluene/ethanol 3:1) enhance solubility and reaction rates.
- Temperature control: Maintaining 80–100 °C optimizes conversion while minimizing decomposition of sensitive boronic esters.
- Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and purity.
Analytical Characterization Post-Synthesis
- NMR Spectroscopy:
- ¹H NMR shows characteristic singlets for methyl groups of the dioxaborolane (~1.3 ppm) and methyl carbamate (~3.5 ppm).
- Pyridine protons resonate between 6.8–8.5 ppm, confirming substitution pattern.
- Mass Spectrometry:
- High-resolution MS confirms molecular ion peak consistent with the expected molecular weight (e.g., ~334 g/mol for related tert-butyl carbamate derivatives).
- Chromatography:
- HPLC purity typically exceeds 95%, suitable for further synthetic applications.
Industrial Scale Considerations
- Batch vs. continuous flow: Industrial synthesis may employ continuous flow reactors for better control over reaction parameters and scalability.
- Automation: Automated systems improve reproducibility and reduce human error.
- Environmental and safety: Use of inert atmosphere and anhydrous conditions is critical to prevent hydrolysis of boronic esters.
- Yield optimization: Process intensification and catalyst recycling are strategies to improve cost-effectiveness.
Q & A
Q. Methodological Insight :
- Stability Testing : Monitor decomposition via <sup>11</sup>B NMR to assess hydrolytic stability under varying pH (e.g., aqueous THF at pH 7–9).
- Reactivity Screening : Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) in model reactions with aryl halides.
Basic: What are the recommended synthetic routes for this compound?
Synthesis typically involves:
Borylation : Reacting 5-bromo-2-pyridyl carbamate with bis(pinacolato)diboron (B2pin2) under Pd catalysis (e.g., Pd(dba)2, SPhos ligand) in anhydrous dioxane at 80–100°C .
Carbamate Protection : Introducing the methyl carbamate group via reaction of the amine precursor with methyl chloroformate in the presence of a base (e.g., Et3N).
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Borylation | B2pin2, Pd(dba)2, SPhos, dioxane, 90°C, 12h | 65–75 | ≥95% |
| Carbamate Formation | Methyl chloroformate, Et3N, DCM, 0°C → RT, 2h | 80–85 | ≥98% |
Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
Advanced: How can reaction conditions be optimized for Suzuki couplings involving this compound?
Q. Factorial Design Approach :
- Variables : Catalyst loading (0.5–2 mol%), ligand (SPhos vs. XPhos), solvent (toluene vs. THF/water), temperature (60–100°C).
- Response Metrics : Yield, purity, reaction time.
Q. Computational Screening :
Q. Example Optimization Workflow :
Screen 16 conditions via a 2<sup>4</sup> factorial design .
Validate top candidates with kinetic studies (e.g., in situ IR monitoring).
Scale reactions using flow chemistry for improved heat/mass transfer.
Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm boronate ester integration and carbamate connectivity.
- LC-MS : Monitor reaction progress with ESI-MS (expected [M+H]<sup>+</sup> at m/z 305.2 for C17H27BN2O4).
- X-ray Crystallography : Resolve ambiguous stereochemistry or solid-state packing effects (e.g., compare with ethyl-pyridine boronate derivatives in ).
Q. Data Contradiction Analysis :
- If NMR signals conflict with computational predictions (e.g., ChemSpider’s ACD/Labs data ), validate via deuterated solvent swaps or variable-temperature NMR.
Advanced: How should researchers address discrepancies in cross-coupling yields reported across studies?
Q. Root Causes :
- Catalyst Deactivation : Trace moisture or oxygen may poison Pd. Use rigorous solvent drying (e.g., molecular sieves) and Schlenk techniques.
- Substrate Inhibition : Bulky aryl halides may slow transmetallation. Increase reaction temperature or switch to BrettPhos ligands.
Q. Mitigation Strategies :
Replicate literature procedures with controlled atmosphere (glovebox).
Perform kinetic profiling to identify rate-limiting steps.
Compare results with structurally analogous compounds (e.g., thiophene-boronate esters in ).
Basic: What safety precautions are essential when handling this compound?
- Hazards : Irritant (skin/eyes), possible sensitizer.
- First Aid : Flush eyes with water for 15 min; wash skin with soap. Use PPE (gloves, goggles) and work in a fume hood .
Q. Waste Management :
- Quench residual boronate with pH 7 buffer before disposal.
Advanced: How can AI-driven tools enhance the development of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
